molecular formula C13H12F3NO B13196459 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile

4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile

Katalognummer: B13196459
Molekulargewicht: 255.23 g/mol
InChI-Schlüssel: NZQYNMBVIQXSAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, making it a valuable component in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in various applications, including pharmaceuticals and materials science .

Eigenschaften

Molekularformel

C13H12F3NO

Molekulargewicht

255.23 g/mol

IUPAC-Name

4-methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile

InChI

InChI=1S/C13H12F3NO/c1-8(2)12(18)11(7-17)9-4-3-5-10(6-9)13(14,15)16/h3-6,8,11H,1-2H3

InChI-Schlüssel

NZQYNMBVIQXSAZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C(C#N)C1=CC(=CC=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.